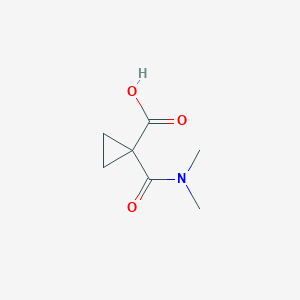

![molecular formula C12H15N3 B1453887 3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 1247801-01-9](/img/structure/B1453887.png)

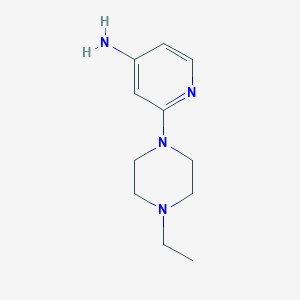

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline

説明

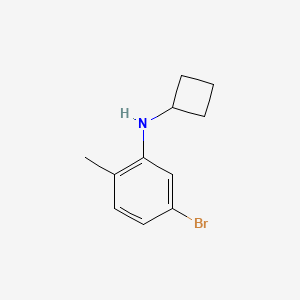

“3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline” is an arylimidazole derivative. It has multiple functional groups including aniline, methyl, and imidazole, which are readily available for further functionalization .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of imidazole derivatives involves various methods and has been the subject of numerous studies . For instance, one study synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives and evaluated them for antioxidant activity .Molecular Structure Analysis

Imidazole is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Antimicrobial Applications

Imidazole derivatives, including compounds like “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline,” have been studied for their antimicrobial properties. They have shown efficacy against a variety of pathogens, including bacteria and fungi. For instance, imidazole-containing compounds have been reported to exhibit antibacterial, antifungal, and antimycobacterial activities . These properties make them valuable in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antitubercular Activity

Specific imidazole derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The structure of “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline” suggests potential for similar applications. These compounds can be used as a scaffold for developing new drugs to combat tuberculosis, particularly multidrug-resistant strains .

Antifungal Applications

Imidazole-based chalcones, which are structurally related to “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline,” have shown strong effectiveness against Aspergillus fumigatus, the causative agent of pulmonary aspergillosis . This suggests that derivatives of the compound could be explored for their potential in treating fungal infections of the lungs and other organs.

Organic Light-Emitting Diodes (OLEDs)

Imidazole derivatives are used in the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters, which serve as blue phosphorescent emitters in OLED technology . The electronic properties of “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline” could be harnessed for developing new materials that improve the efficiency and color purity of OLED displays.

Pharmaceutical Intermediates

Compounds like “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline” are used as intermediates in the preparation of pharmaceuticals. For example, they play a role in the synthesis of Nilotinib, a medication used for treating various leukemias, including chronic myeloid leukemia (CML) . The compound’s versatility as an intermediate allows for its incorporation into complex drug molecules.

Chemotherapy Agents

Imidazole derivatives are part of the chemical structure of certain chemotherapy agents. For example, dacarbazine, which contains an imidazole ring, is used in the treatment of Hodgkin’s disease . The structural features of “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline” may offer a platform for the development of new anticancer drugs.

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, “3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline”, as an imidazole derivative, may have potential applications in drug development.

特性

IUPAC Name |

3-[(4,5-dimethylimidazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9-10(2)15(8-14-9)7-11-4-3-5-12(13)6-11/h3-6,8H,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEZDUTXXFYXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-1-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1453805.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)